

3-(2-Aminopropyl)phenol: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

Cat. No.: B1671444

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(2-Aminopropyl)phenol, also known as α -methyl-m-tyramine or by its former trade name Gepefrin, is a phenethylamine derivative with a rich history and a promising future in medicinal chemistry.^[1] Its unique structure, featuring a meta-substituted phenol ring and an aminopropyl side chain, provides a versatile and strategically important scaffold for the development of novel therapeutic agents.^[1] This technical guide offers a comprehensive overview of **3-(2-aminopropyl)phenol**, detailing its physicochemical properties, synthesis, pharmacological activities, and its application as a foundational building block in contemporary drug discovery programs. The document provides structured data, detailed experimental protocols, and visual diagrams to facilitate its use in research and development.

Core Physicochemical Properties

The utility of a molecular building block is fundamentally defined by its chemical and physical characteristics. **3-(2-Aminopropyl)phenol** possesses a favorable profile for further chemical modification and physiological interaction.

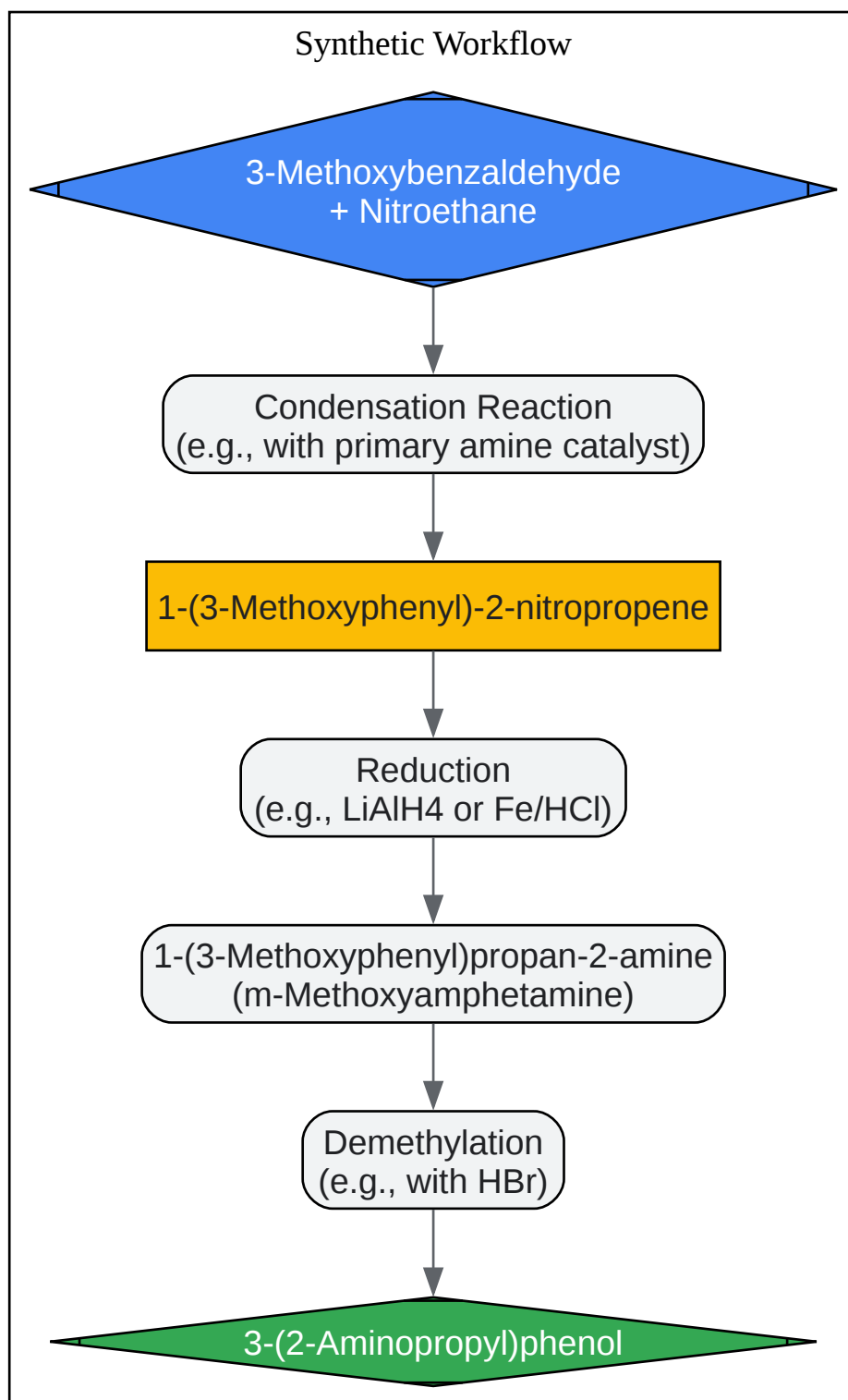
Property	Value	Reference
IUPAC Name	3-(2-aminopropyl)phenol	[2]
Synonyms	α -Methyl-m-tyramine, m-Hydroxyamphetamine, Gepefrine	[1][2]
CAS Number	1075-61-2	[2][3]
Molecular Formula	C ₉ H ₁₃ NO	[2][3]
Molecular Weight	151.21 g/mol	[2][3]
Appearance	Solid	[4]
XLogP3	1.4	[2]
Hydrogen Bond Donor Count	2	PubChem CID 102551
Hydrogen Bond Acceptor Count	2	PubChem CID 102551
Rotatable Bond Count	2	PubChem CID 102551

Synthesis and Experimental Protocols

The synthesis of **3-(2-aminopropyl)phenol** can be achieved through various routes. One industrially viable method involves a four-step process starting from meta-methoxy bromobenzene, achieving a comprehensive yield of over 63%.^[1] Another common approach begins with a substituted benzaldehyde and proceeds through a nitrostyrene intermediate.

General Synthetic Pathway from a Substituted Benzaldehyde

A frequently employed synthetic strategy for producing amphetamine derivatives involves the reaction of a corresponding benzaldehyde with nitroethane, followed by reduction. This method can be adapted for **3-(2-aminopropyl)phenol**, typically by starting with a protected phenol group (e.g., a methoxy group) that is later deprotected.



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Caption: General synthetic workflow for **3-(2-Aminopropyl)phenol**.

Detailed Experimental Protocol: Synthesis via Reductive Amination (Illustrative)

The following protocol is an illustrative example of a Leuckart reaction, a method used for the reductive amination of ketones, to produce the amine from a phenylacetone precursor.^[5]

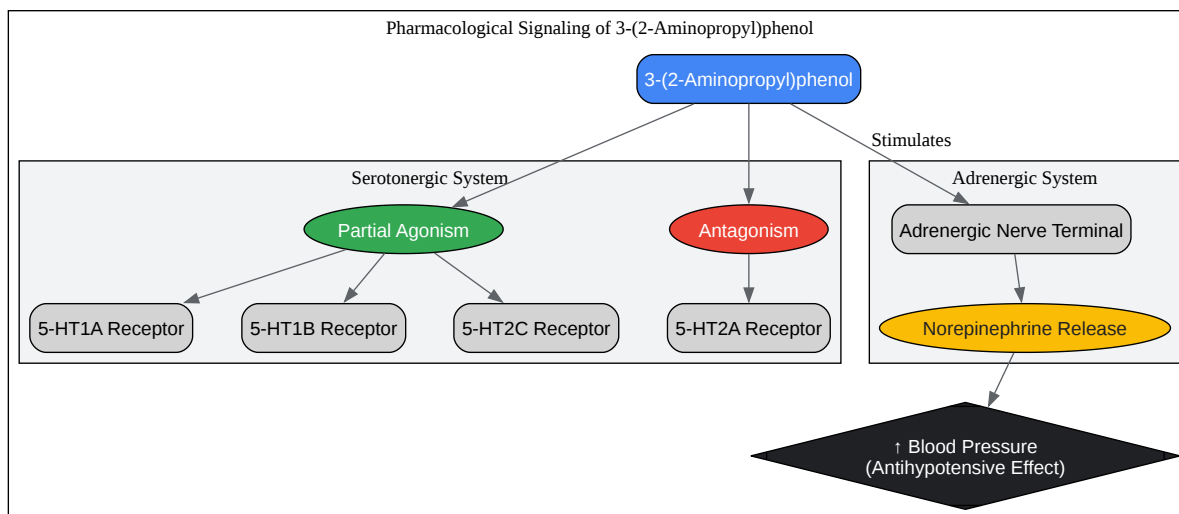
- Preparation of (3-Methoxyphenyl)acetone: The precursor ketone can be synthesized from 3-methoxybenzyl cyanide via reaction with a Grignard reagent like methylmagnesium iodide, followed by acidic workup.
- Leuckart Reaction:
 - A mixture of (3-methoxyphenyl)acetone (1 equivalent), formamide (excess, e.g., 8 equivalents), and formic acid (e.g., 0.8 equivalents) is heated to reflux in a high-temperature bath (approx. 190-200°C) for 12-18 hours.^[5]
 - After cooling, the reaction mixture is diluted with water and the intermediate N-[1-(3-methoxyphenyl)-2-propyl]formamide is extracted using an organic solvent like chloroform.^[5]
 - The solvent is removed under reduced pressure to yield the crude formamide derivative.
- Hydrolysis of the Formamide Intermediate:
 - The crude N-[1-(3-methoxyphenyl)-2-propyl]formamide is mixed with ethanol and a strong base, such as potassium hydroxide (KOH), and refluxed for 3-4 hours.^[5]
 - After cooling, the mixture is diluted with water, and the product, 1-(3-methoxyphenyl)propan-2-amine, is extracted with a solvent like diethyl ether.
 - The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the methoxy-protected amine.
- Demethylation to Yield **3-(2-Aminopropyl)phenol**:
 - The resulting 1-(3-methoxyphenyl)propan-2-amine is treated with a strong demethylating agent, such as concentrated hydrobromic acid (HBr).

- The mixture is heated to reflux for several hours to cleave the methyl ether.
- The reaction is then cooled and neutralized to precipitate the final product, **3-(2-aminopropyl)phenol**, which can be further purified by recrystallization.

Pharmacology and Mechanism of Action

3-(2-Aminopropyl)phenol exhibits a complex pharmacological profile, primarily interacting with the serotonergic and adrenergic systems. Historically, it was investigated as an antihypotensive agent for its ability to raise blood pressure, particularly in cases of orthostatic hypotension.^{[1][6]}

- **Serotonergic Activity:** It acts as a partial agonist at serotonin 5-HT_{1A}, 5-HT_{1B}, and 5-HT_{2C} receptors, while functioning as an antagonist at the 5-HT_{2A} receptor.^[1] This mixed agonist-antagonist profile on different serotonin receptor subtypes makes it an interesting scaffold for developing psychiatric and neurological drugs.
- **Adrenergic Activity:** The compound is an indirect sympathomimetic agent.^[1] Its primary mechanism for raising blood pressure is by stimulating the release of norepinephrine from adrenergic nerve terminals.^[1] This action leads to vasoconstriction and an increase in blood pressure, with a relatively minor effect on heart rate.^{[6][7]}



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Caption: Signaling pathways modulated by **3-(2-Aminopropyl)phenol**.

Applications as a Molecular Building Block

The true value of **3-(2-aminopropyl)phenol** for drug developers lies in its utility as a starting point for chemical library synthesis and lead optimization. The phenol and amine groups provide reactive handles for a wide range of chemical transformations, while the phenylpropylamine core is a well-established pharmacophore.

Structure-Activity Relationship (SAR) Insights

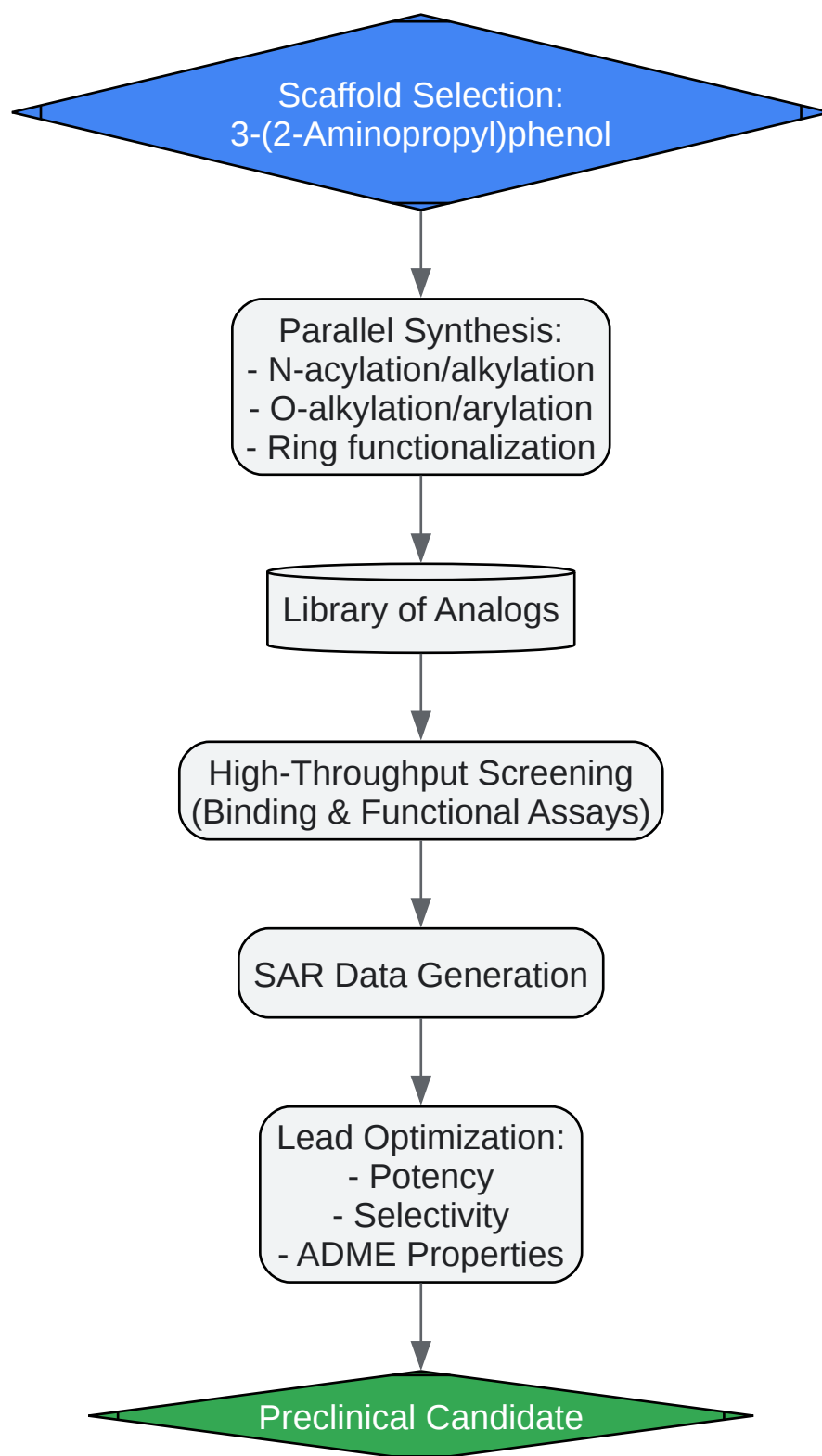
Modifications to the core structure of **3-(2-aminopropyl)phenol** have profound effects on its biological activity, highlighting key SAR trends:

- **Positional Isomerism:** The position of the hydroxyl group is critical. Meta-substituted derivatives like **3-(2-aminopropyl)phenol** show stronger 5-HT_{2A} antagonism compared to their para-substituted counterparts (4-(2-aminopropyl)phenol).^[1] Conversely, computational studies have suggested that para-substituted analogs may exhibit stronger interactions with other targets, such as the SARS-CoV-2 main protease (Mpro).^[1]
- **Side Chain Modification:** Altering the aminopropyl side chain can significantly impact potency and selectivity. For example, adding methylene groups can introduce steric hindrance that limits binding to certain enzymatic targets.^[1]
- **Ring Substitution:** Replacing the phenol ring with other aromatic systems, such as an indole, completely shifts the pharmacological profile. The resulting compound, α -methyltryptamine (AMT), is a hallucinogen and monoamine oxidase inhibitor, unlike the predominantly serotonergic and adrenergic profile of **3-(2-aminopropyl)phenol**.^[1]

Modification	Target/Activity	Resulting Effect	Reference
Isomerism:meta-OH (subject) vs. para-OH	5-HT _{2A} Receptor	meta isomer shows stronger antagonism.	^[1]
Isomerism:meta-OH vs. para-OH	SARS-CoV-2 Mpro	para isomer shows stronger computational binding.	^[1]
Ring System: Phenol vs. Indole (AMT)	Overall Pharmacology	Shifts from serotonergic/adrenergic to hallucinogenic/MAOI activity.	^[1]
Side Chain: Aminopropyl vs. larger groups	Enzymatic Inhibition (Mpro)	Increased steric hindrance reduces inhibitory potency.	^[1]

Workflow for Derivative Synthesis and Screening

3-(2-Aminopropyl)phenol is an ideal starting point for a lead discovery or optimization campaign. A typical workflow involves parallel synthesis to create a library of analogs, followed by systematic screening.



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